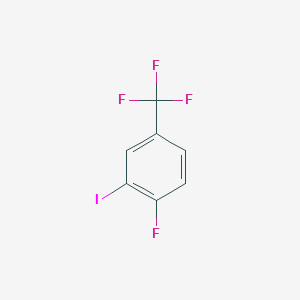

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Descripción general

Descripción

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene is a fluorinated aromatic compound that is part of a broader class of fluoro(trifluoromethyl)benzenes. These compounds are of interest due to their unique photophysical properties and their potential applications in various fields, including materials science and organic synthesis .

Synthesis Analysis

The synthesis of fluoro(trifluoromethyl)benzenes can involve multiple steps, including the coupling of chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base, followed by reduction to yield the corresponding diamine . Additionally, the synthesis of related compounds, such as 1,2,4-tris(trifluoromethyl)benzene, involves a hydrogen/metal exchange reaction with lithium 2,2,6,6-tetramethylpiperidide, followed by electrophilic substitution to introduce various functional groups . The synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, a related fluorinating agent, from (ClCN)3, BF3, and F2 has also been reported .

Molecular Structure Analysis

The molecular structure of fluoro(trifluoromethyl)benzenes and their derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of a crowded fluorinated benzene derivative was elucidated, revealing the influence of substituents on the benzene ring .

Chemical Reactions Analysis

Fluoro(trifluoromethyl)benzenes participate in various chemical reactions, including photophysical processes such as fluorescence and intersystem crossing . The presence of fluorine atoms can significantly affect the reactivity and selectivity of these compounds. For instance, the fluorination of 1,3-bis-(trifluoromethyl)benzene over potassium tetrafluorocobaltate leads to the formation of lightly fluorinated aromatic products . Moreover, the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate demonstrates the ability of fluorinated compounds to effect electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro(trifluoromethyl)benzenes are influenced by the presence of fluorine atoms. These compounds exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for the synthesis of high-performance materials such as fluorinated polyimides . The fluorination of the benzene ring also enhances solubility, moisture resistance, and optical properties of the resulting polymers . The photophysical properties, including fluorescence yields and radiative lifetimes, are also affected by the substitution pattern of the fluorine atoms on the benzene ring .

Aplicaciones Científicas De Investigación

Selective Continuous Flow Iodination

This study explores the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile using continuous flow conditions, emphasizing the formation of 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile. The process involves the lithiation of C–H and subsequent treatment with iodine, highlighting the effectiveness of LDA and PhLi as bases. The research provides insights into the regioselectivity of iodination and the challenges in scaling up the process, showcasing the potential applications of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene in continuous flow chemistry and iodination reactions (Dunn et al., 2018).

Synthesis of Soluble Fluoro-Polyimides

The paper discusses the synthesis of soluble fluoro-polyimides using a fluorine-containing aromatic diamine, specifically 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, and aromatic dianhydrides. The resulting polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating potential applications in the development of materials with specific thermal and solubility properties (Xie et al., 2001).

Synthesis and Copolymerization of Fluoro-Iodo, Trifluoromethyl, and Trifluoromethoxy Compounds

This research introduces the synthesis and copolymerization of novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates. The study explores the properties and compositions of the resulting copolymers, potentially contributing to the development of materials with tailored properties for specific applications (Cimino et al., 2020).

Safety and Hazards

The safety data sheet indicates that 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mecanismo De Acción

Target of Action

It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents . This suggests that the compound might interact with various biological targets depending on the specific context.

Mode of Action

For instance, 4-Iodobenzotrifluoride undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N -dimethyl- (4-trifluoromethyl)benzamide . This suggests that 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene might also undergo similar reactions, leading to changes in its targets.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body

Result of Action

It’s known that the compound is associated with skin and eye irritation, as well as specific target organ toxicity (respiratory system) . This suggests that the compound might have cytotoxic effects, potentially leading to cellular damage.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . This suggests that light, moisture, and temperature can affect the compound’s stability and efficacy.

Propiedades

IUPAC Name |

1-fluoro-2-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEWQVPSCXXERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673780 | |

| Record name | 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110192-48-8 | |

| Record name | 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

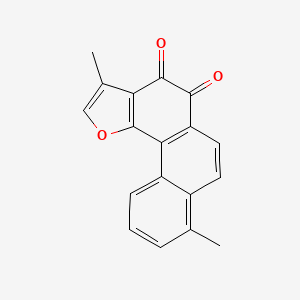

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3030858.png)

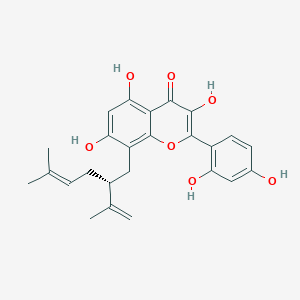

![(2S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B3030867.png)